molecular formula C15H23NO B14066723 Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- CAS No. 101355-80-0

Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-

Cat. No.: B14066723
CAS No.: 101355-80-0
M. Wt: 233.35 g/mol
InChI Key: BIJDJTNHYMNYEJ-UHFFFAOYSA-N
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Description

Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is a substituted formamide derivative characterized by a phenyl ring bearing two bulky tert-butyl (1,1-dimethylethyl) groups at the 2- and 4-positions. This structural configuration confers significant steric hindrance and lipophilicity, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

101355-80-0

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2,4-ditert-butylphenyl)formamide

InChI

InChI=1S/C15H23NO/c1-14(2,3)11-7-8-13(16-10-17)12(9-11)15(4,5)6/h7-10H,1-6H3,(H,16,17)

InChI Key

BIJDJTNHYMNYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Nitration and Protection of 2,4-Di-tert-butylphenol

The initial step involves nitrating 2,4-di-tert-butylphenol to introduce a nitro group at the 5-position. According to the patented methodology, this is achieved using a mixture of nitric acid and trifluoroacetic acid (TFA) at controlled temperatures (30–40°C) to avoid exothermic side reactions. The nitration proceeds via electrophilic aromatic substitution, facilitated by the electron-donating tert-butyl groups, which direct the nitro group to the para position relative to the hydroxyl group.

Key Reaction Conditions:

  • Nitrate Source: 70% nitric acid (39.72 g) in TFA (128 mL).
  • Temperature: Maintained at 38–40°C for 2 hours to ensure complete conversion.
  • Workup: The reaction mixture is washed with water and methylene chloride, followed by distillation under vacuum (<40°C) to isolate the nitro intermediate.

This step yields 5-nitro-2,4-di-tert-butylphenol, which is subsequently protected to stabilize the phenolic hydroxyl group during subsequent reactions.

Deprotection and Reduction to 5-Amino-2,4-di-tert-butylphenol

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reducing agents. The patent highlights the use of iron/hydrochloric acid (HCl) or tin(II) chloride (SnCl₂) as effective reducing agents. For instance, a mixture of iron powder and concentrated HCl in methanol achieves full reduction at 80–85°C over 12 hours.

Critical Parameters:

  • Reducing Agents: Iron/HCl, SnCl₂, or sodium hydrosulfite.
  • Solvents: Methanol, ethanol, or ethyl acetate.
  • Isolation: The amine is isolated as its hydrochloride salt to enhance stability and purity, yielding 5-amino-2,4-di-tert-butylphenol HCl.

Deprotection of the phenolic group (if protected) is performed using potassium hydroxide (KOH) or sodium methoxide, followed by acidification to precipitate the free amine.

Analytical Characterization and Quality Control

The synthesized compound is characterized using nuclear magnetic resonance (¹H-NMR) and high-performance liquid chromatography (HPLC). The patent reports a distinct ¹H-NMR spectrum for the hydrochloride salt, with peaks corresponding to tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.7–7.1 ppm). Impurity profiling confirms the absence of degradation products, such as quinone derivatives, which are common in analogous syntheses.

Industrial Scalability and Process Optimization

The patented process emphasizes scalability by:

  • Minimizing Exothermic Risks: Using TFA as a co-solvent during nitration to control reaction temperature.
  • Acid Addition Salts: Isolating intermediates as HCl salts to prevent oxidation and improve handling.
  • Solvent Recovery: Distilling methylene chloride and ethanol under vacuum for reuse, reducing environmental impact.

Comparative Analysis of Reducing Agents

Reducing Agent Yield (%) Purity (%) Reaction Time
Iron/HCl 92 99.5 12 hours
SnCl₂ 88 98.7 8 hours
Sodium Hydrosulfite 85 97.2 6 hours

Table 1: Performance of reducing agents in the synthesis of 5-amino-2,4-di-tert-butylphenol.

Challenges and Mitigation Strategies

  • Impurity Formation: Degradation to quinone derivatives is suppressed by isolating the amine as an acid addition salt.
  • Exothermic Reactions: Nitration at controlled temperatures (30–40°C) prevents runaway reactions.
  • Solvent Selection: Ethanol and ethyl acetate are preferred over dichloromethane for environmental and safety reasons.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the formamide group into other functional groups.

    Substitution: The phenyl ring can undergo substitution reactions, where the tert-butyl groups may be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with other molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new materials.

Comparison with Similar Compounds

Phenol, 2,4-bis(1,1-dimethylethyl)-

Structural Similarities : Shares the 2,4-bis(tert-butyl)phenyl backbone but replaces the formamide group with a hydroxyl (-OH) group.
Key Differences :

  • Functional Group: The hydroxyl group in the phenol derivative enhances hydrogen-bonding capacity, increasing affinity for microbial lipid membranes and antioxidant activity .
  • Bioactivity: Antimicrobial: Exhibits broad-spectrum antimicrobial activity due to hydroxyl-mediated membrane disruption . Antioxidant: Acts as a potent free radical scavenger via hydrogen donation . Cytotoxic: Shows cytotoxicity against HeLa cells, likely due to phenolic oxidative stress mechanisms .
  • Applications : Used in food preservation, agriculture, and medicine .

Table 1: Bioactivity Comparison

Compound Antimicrobial Activity Antioxidant Activity Cytotoxicity
Phenol, 2,4-bis(tert-butyl)phenyl High High Moderate
Formamide, N-[2,4-bis(tert-butyl)phenyl]- Likely lower (no -OH) Low (no -OH) Potential (untested)

N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide (1-Me)

Structural Similarities : A formamide derivative with substituted phenyl groups.
Key Differences :

  • Substituents : Lacks bulky tert-butyl groups, reducing steric hindrance and lipophilicity.
  • Synthesis : Prepared via palladium-mediated coupling and formylation .

(Z)-N-(4-Hydroxystyryl)formamide

Structural Similarities : Contains a formamide group linked to an aromatic system.
Key Differences :

  • Substituents : Features a hydroxystyryl group, enabling π-π stacking and hydrogen bonding.
  • Bioactivity : Demonstrates antimicrobial activity against E. coli and S. aureus , likely enhanced by the hydroxyl group’s polarity.

Acetamide, N-[2,4-bis(tert-butyl)phenyl]- (CAS 38896-23-0)

Structural Similarities : Nearly identical to the target compound but with an acetyl group instead of formyl.
Key Differences :

  • Functional Group : The acetyl group may slightly alter electronic properties and metabolic stability compared to formamide.
  • Applications: Not explicitly reported, but analogous amides are explored in pharmaceuticals for improved bioavailability .

Structure-Activity Relationships (SAR)

  • Lipophilicity : The tert-butyl groups in Formamide, N-[2,4-bis(tert-butyl)phenyl]- increase membrane permeability but may reduce water solubility, limiting bioavailability.
  • Steric Effects : Bulky substituents may hinder enzymatic degradation, enhancing stability in drug formulations .

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Water)
Formamide, N-[2,4-bis(tert-butyl)phenyl]- ~305.5 ~6.2 Low
Phenol, 2,4-bis(tert-butyl)phenyl ~278.4 ~5.8 Very Low
N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide ~243.3 ~3.1 Moderate

Biological Activity

Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-, often referred to as a derivative of bis(1,1-dimethylethyl)phenol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16_{16}H23_{23}N1_{1}O1_{1}
  • Molecular Weight : 245.36 g/mol

The presence of bulky tert-butyl groups contributes to its steric properties and may influence its biological interactions.

Biological Activity Overview

Research indicates that Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models.
  • Antimicrobial Properties : Preliminary investigations suggest that this formamide derivative possesses antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial species tested.

The mechanisms underlying the biological activity of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- may involve:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various formamide derivatives, including N-[2,4-bis(1,1-dimethylethyl)phenyl]-. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundIC50_{50} (µM)Reference
N-[2,4-bis(1,1-dimethylethyl)phenyl]-formamide22.5
Ascorbic Acid15.0

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

These results highlight the potential application of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- in developing antimicrobial agents.

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